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Fonsartan

Cat. No.: B1248292
M. Wt: 620.9 g/mol
InChI Key: WGZNJDWXOFLZKQ-UHFFFAOYSA-L
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Description

Contextualizing Fonsartan within Angiotensin II Receptor Antagonist (ARB) Research

This compound belongs to the sartan family of drugs, which act as antagonists at the angiotensin II type 1 (AT1) receptor. ontosight.aigoogle.com The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension and other cardiovascular diseases. google.comresearchgate.net Angiotensin II, a key effector molecule of the RAS, exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and other actions that increase blood pressure. ontosight.aigoogle.com

ARBs were developed to specifically block the action of angiotensin II at the AT1 receptor, thereby offering a targeted approach to managing hypertension. google.comresearchgate.net Unlike angiotensin-converting enzyme (ACE) inhibitors, which block the production of angiotensin II, ARBs selectively inhibit its action at the receptor level. researchgate.netahajournals.org This selectivity was a key driver in their development, aiming to provide the therapeutic benefits of RAS blockade with a potentially different side-effect profile compared to ACE inhibitors. google.com this compound, also known as HR 720, emerged from this research landscape as a highly potent and selective noncompetitive AT1 antagonist. researchgate.netmedchemexpress.com

Historical Trajectory and Initial Research Rationale for this compound Discovery

The discovery of ARBs was a significant advancement in cardiovascular medicine, evolving from early peptide-based antagonists to the development of orally active, nonpeptide molecules. wikiwand.comwikipedia.org The journey began with the understanding of the role of the renin-angiotensin system in blood pressure regulation, dating back to the late 19th and early 20th centuries. wikiwand.comwikipedia.org The development of the first ARB, losartan (B1675146), in the late 1980s, marked a turning point and served as a prototype for subsequent sartan development. wikiwand.comwikipedia.org

The rationale for developing new ARBs like this compound was driven by the desire to improve upon existing therapies. Researchers aimed to create compounds with higher potency, greater selectivity for the AT1 receptor, and optimized pharmacokinetic profiles. This compound, with its distinct chemical structure featuring a sulfonylurea moiety instead of the more common tetrazole group found in many other sartans, represented an effort to explore different chemical scaffolds to achieve these goals. researchgate.netijpsr.com Its development was part of a broader effort to expand the arsenal (B13267) of ARBs available for research and potential therapeutic use. wikiwand.com

Evolution of Methodological Approaches Employed in this compound Chemical Biology Studies

The investigation of this compound and other ARBs has been facilitated by a range of evolving methodological approaches in chemical biology. Early preclinical research relied heavily on traditional pharmacological assays to determine the potency and efficacy of these compounds. fda.gov These included in vitro binding assays to measure the affinity of the drug for the AT1 receptor and in vivo studies in animal models of hypertension to assess its blood pressure-lowering effects. ahajournals.orgmedchemexpress.comnih.gov

More advanced techniques have since been employed to gain a deeper understanding of the molecular mechanisms of this compound's action. These include:

Radioligand binding studies: To quantify the binding affinity and selectivity of this compound for the AT1 receptor. medchemexpress.com

In vitro functional assays: To measure the ability of this compound to inhibit angiotensin II-induced cellular responses, such as calcium mobilization and smooth muscle contraction.

Animal models of cardiovascular disease: To investigate the long-term effects of this compound on organ protection, beyond its blood pressure-lowering effects. A notable example is the use of stroke-prone spontaneously hypertensive rats (SHR-SP) to study the impact of lifelong this compound treatment. ahajournals.orgnih.gov

Molecular biology techniques: To study the effects of this compound on gene expression, such as the expression of endothelial nitric oxide synthase and angiotensin-converting enzyme. ahajournals.org

Computational modeling: To understand the structure-activity relationships of this compound and to guide the design of new analogs with improved properties. embl.org

These evolving methodologies have provided a comprehensive picture of this compound's pharmacological profile and its interactions with the renin-angiotensin system at the molecular, cellular, and whole-organism levels.

Detailed Research Findings

Preclinical studies have provided significant insights into the chemical and biological properties of this compound.

A key study investigated the long-term effects of this compound treatment in stroke-prone spontaneously hypertensive rats (SHR-SP). ahajournals.orgnih.gov This research demonstrated that lifelong treatment with this compound significantly extended the lifespan of these animals. ahajournals.orgnih.gov This effect was associated with the prevention of left ventricular hypertrophy and improvements in cardiac and endothelial function. ahajournals.orgnih.gov The study also revealed that this compound treatment led to increased expression of endothelial nitric oxide synthase and decreased tissue ACE expression and activity. ahajournals.org

Key Preclinical Findings for this compound
ParameterObservation in this compound-Treated SHR-SP RatsReference
LifespanDoubled, comparable to normotensive Wistar-Kyoto rats ahajournals.orgnih.gov
Left Ventricular HypertrophyCompletely prevented ahajournals.orgnih.gov
Cardiac FunctionSignificantly improved ahajournals.org
Endothelial FunctionSignificantly improved ahajournals.org
Endothelial Nitric Oxide Synthase ExpressionIncreased in heart and carotid artery ahajournals.org
Tissue ACE Expression/ActivityMarkedly decreased ahajournals.org

Further in vitro studies have quantified the potency of this compound. It exhibits a high affinity for the AT1 receptor, with an IC50 value of 0.48 nM. medchemexpress.com In functional assays, this compound dose-dependently inhibited the pressor response induced by angiotensin II in rats, with an ID50 of 0.11 mg/kg, highlighting its potent antihypertensive activity in preclinical models. medchemexpress.com

In Vitro and In Vivo Potency of this compound
AssayMetricValueReference
AT1 Receptor BindingIC500.48 nM medchemexpress.com
Angiotensin II-Induced Pressor Response in RatsID500.11 mg/kg medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30K2N4O5S2 B1248292 Fonsartan

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30K2N4O5S2

Molecular Weight

620.9 g/mol

IUPAC Name

dipotassium;2-butyl-5-methylsulfanyl-3-[[4-[2-[(C-oxido-N-propylcarbonimidoyl)sulfamoyl]phenyl]phenyl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C26H32N4O5S2.2K/c1-4-6-11-22-28-24(36-3)23(25(31)32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)37(34,35)29-26(33)27-16-5-2;;/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,31,32)(H2,27,29,33);;/q;2*+1/p-2

InChI Key

WGZNJDWXOFLZKQ-UHFFFAOYSA-L

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=NCCC)[O-])C(=O)[O-])SC.[K+].[K+]

Synonyms

(imidazolylbiphenylyl)sulfonylurea
fon-sartan
fonsartan
HR 720
HR-720

Origin of Product

United States

Advanced Synthetic Strategies and Fonsartan Derivatization for Research Applications

Novel Synthetic Routes for Fonsartan and its Precursors

The synthesis of complex organic molecules like this compound often requires multi-step convergent or linear routes, starting from readily available precursors. This compound is described as a 4-thioimidazole derivative linked to a biphenylsulfonyl fragment via a methylene (B1212753) spacer, with a sulfonylurea group replacing the tetrazole moiety commonly found in other sartans. The synthesis and pharmacological activity of this class of compounds, including HR 720 (this compound), have been reported, highlighting the introduction of a methylthio group and the preparation of its dipotassium (B57713) salt.

Developing novel synthetic routes aims to improve efficiency, yield, purity, and scalability compared to initial discovery-phase syntheses. This involves exploring alternative reaction methodologies, optimizing reaction conditions, and identifying more accessible or cost-effective starting materials and intermediates.

Stereoselective Synthesis of this compound Isomers for Biological Probing

Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds, as different stereoisomers can interact distinctly with biological targets like receptors and enzymes. The structure of this compound, with its specific arrangement of functional groups and potential for restricted rotation or chiral centers depending on the specific derivative, suggests the possibility of different stereoisomers. For instance, if the molecule contains a chiral carbon atom or exhibits atropisomerism due to hindered rotation around single bonds, different stereoisomers can exist.

Stereoselective synthesis focuses on producing a desired stereoisomer with high purity. General strategies for achieving stereoselectivity include the use of chiral starting materials (chiral pool synthesis), chiral reagents, or chiral catalysts (asymmetric catalysis). Applying these techniques to the synthesis of this compound or its precursors would allow for the isolation and study of individual stereoisomers. While specific details on the stereoselective synthesis of this compound isomers are not extensively detailed in the provided search results, the principles of asymmetric synthesis could be applied to any synthetic step that introduces or involves a stereogenic center or element. Studying the biological activity of isolated this compound stereoisomers would be crucial for understanding the precise structural requirements for AT1 receptor binding and activity, providing valuable insights for further structural modifications.

Optimization of Synthetic Pathways for this compound Analogs

Optimization of synthetic pathways is a continuous process in chemical research and development, aiming to make the synthesis more practical and efficient. For this compound and its analogs, optimization efforts would likely focus on several key areas:

Enhancing Purity: Minimizing side products and developing efficient purification methods.

Utilizing Cost-Effective Reagents and Solvents: Substituting expensive or hazardous chemicals with more economical and environmentally friendly alternatives.

Improving Scalability: Developing methods that can be easily adapted for producing larger quantities of the compound.

Although specific examples of optimized synthetic routes for this compound analogs were not detailed in the search results, general strategies employed in the synthesis of other angiotensin II receptor antagonists, such as Losartan (B1675146) and Eprosartan, which also feature imidazole (B134444) and biphenyl (B1667301) moieties, would be relevant. These strategies often involve optimizing key coupling reactions, cyclizations, and functional group transformations.

Derivatization Strategies for Structural Modification of this compound for Research Purposes

Derivatization of a chemical compound involves modifying its structure to create new compounds with altered properties. For research purposes, this compound can serve as a scaffold for derivatization to explore structure-activity relationships (SAR) and develop this compound-based research tools.

Design and Synthesis of this compound Libraries for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) exploration is a fundamental process in medicinal chemistry used to understand how changes in chemical structure affect biological activity. By synthesizing a series of compounds structurally related to this compound and testing their biological activity (e.g., AT1 receptor binding affinity), researchers can identify which parts of the molecule are essential for activity and which can be modified to potentially improve potency, selectivity, or other desirable properties.

The design and synthesis of chemical libraries, collections of structurally diverse compounds, are powerful approaches for SAR exploration. This compound, with its distinct regions (imidazole ring, biphenyl group, sulfonylurea moiety, and butyl and methylthio substituents), provides multiple sites for structural variation. Libraries can be designed by systematically changing substituents at these positions using techniques like combinatorial chemistry or parallel synthesis.

For example, a this compound library could involve varying the alkyl group on the imidazole ring, modifying the biphenyl linkage, or altering the substituents on the sulfonylurea group. The synthesized analogs are then tested in relevant biological assays. Analysis of the resulting activity data allows for the development of SAR models, which can guide the design of further, more optimized compounds.

Hypothetical Data Table: AT1 Receptor Binding Affinity of Hypothetical this compound Analogs

Analog Structure (Modification on this compound Scaffold)Hypothetical IC₅₀ (nM) at AT₁ Receptor
This compound (Parent Compound)0.48 nih.gov
Analog A (e.g., Ethyl instead of Propyl on Sulfonylurea)1.5
Analog B (e.g., Chlorine at a specific biphenyl position)0.25
Analog C (e.g., Methoxy instead of Methylthio on Imidazole)5.2
Analog D (e.g., Cyclobutyl instead of Butyl on Imidazole)0.85

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental findings for this compound analogs.

This type of data, generated from a well-designed library, allows researchers to correlate specific structural changes with observed biological activity, thereby elucidating key SAR.

Bioconjugation Techniques for this compound-Based Affinity Probes and Tools

Bioconjugation involves the covalent attachment of a small molecule, like this compound, to a biomolecule, such as a protein, peptide, or nucleic acid. This technique is invaluable for creating research tools like affinity probes, which can be used to study the distribution, binding, and function of the target protein (in this case, the AT1 receptor) in biological systems.

This compound possesses functional groups that can be leveraged for bioconjugation. The carboxylic acid group is a prime site for forming amide bonds with amine-containing biomolecules or linkers. The sulfonylurea nitrogen atoms and potentially the imidazole nitrogen atoms could also be targets for modification, depending on the desired linkage and the specific bioconjugation chemistry employed.

General bioconjugation techniques applicable to this compound could include:

Amide Coupling: Reacting the carboxylic acid of this compound with amine groups on a biomolecule or a linker molecule using coupling reagents (e.g., EDC/NHS).

Click Chemistry: Introducing alkyne or azide (B81097) handles onto this compound and then conjugating to a biomolecule modified with the complementary functional group using copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Reactions with Activated Esters, Isocyanates, or Maleimides: Depending on the functional groups available or introduced on this compound and the biomolecule.

By conjugating this compound to reporter molecules (e.g., fluorophores, biotin) or solid supports, researchers can create tools to:

Visualize or detect AT1 receptors in cells or tissues.

Quantify receptor expression levels.

Isolate and purify the AT1 receptor for further biochemical studies.

Develop this compound-based drug delivery systems or targeted therapeutics by conjugating to polymers or targeting ligands.

While specific examples of this compound bioconjugates were not found in the provided search results, the established methodologies for bioconjugating small molecule ligands to biomolecules can be readily applied to this compound, enabling the creation of valuable research tools for studying the renin-angiotensin system and AT1 receptor function.

Molecular and Cellular Mechanisms of Action of Fonsartan

Intracellular Signaling Pathway Perturbations by Fonsartan

Blockade of the AT₁ receptor by this compound prevents the initiation of a complex network of intracellular signaling pathways normally triggered by angiotensin II. These pathways are responsible for the cellular responses underlying vasoconstriction, inflammation, and tissue remodeling. The AT₁ receptor can signal through canonical G-protein-dependent pathways as well as through G-protein-independent pathways involving β-arrestin. frontiersin.org

Classically, the AT₁ receptor couples primarily to the Gᵩ/₁₁ family of G-proteins. wikipedia.org Upon activation by angiotensin II, this coupling leads to the activation of phospholipase C, which generates the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C. frontiersin.org

Many ARBs, in addition to blocking the action of angiotensin II, also function as inverse agonists. nih.govnih.gov This means they can inhibit the receptor's basal or constitutive activity that occurs even in the absence of an agonist. nih.gov This inverse agonism can be particularly relevant in disease states where the receptor may be constitutively active. nih.gov

The concept of "biased agonism" or "functional selectivity" describes the ability of different ligands to stabilize distinct receptor conformations, which then preferentially activate a subset of downstream signaling pathways. frontiersin.orgfrontiersin.org For the AT₁ receptor, this typically involves a bias toward either G-protein activation or β-arrestin recruitment. nih.govfrontiersin.org For example, the synthetic peptide [Sar¹,Ile⁴,Ile⁸]-AngII (SII-AngII) is a known β-arrestin-biased agonist at the AT₁ receptor; it promotes β-arrestin recruitment but does not activate G-protein signaling. frontiersin.org As an antagonist, this compound would be expected to block signaling through both pathways stimulated by angiotensin II. However, due to its early discontinuation, there are no available studies that characterize a potential intrinsic bias of this compound itself.

β-arrestins (β-arrestin 1 and 2) are intracellular proteins crucial for regulating GPCR signaling. mdpi.com Following agonist-induced activation and phosphorylation of the AT₁ receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. mdpi.com This recruitment serves two main purposes: it desensitizes the G-protein signal by sterically hindering further G-protein coupling, and it initiates a second wave of G-protein-independent signaling by acting as a scaffold for other signaling proteins, such as kinases in the MAPK/ERK pathway. mdpi.comdiscoverx.compromega.com

Ligand-induced β-arrestin recruitment is a key component of biased agonism. nih.gov An antagonist like this compound would prevent angiotensin II from inducing the receptor conformation necessary for GRK phosphorylation and subsequent β-arrestin recruitment. mdpi.com This blockade would inhibit not only receptor desensitization and internalization but also the distinct signaling cascades mediated by the β-arrestin scaffold. promega.com For instance, in vascular smooth muscle cells, β-arrestin2-mediated signaling from the AT₁ receptor contributes to the activation of survival pathways and cell proliferation, effects that would be inhibited by this compound. mdpi.com

The ultimate cellular effects of AT₁ receptor signaling involve changes in gene expression and, consequently, the proteomic landscape of the cell. byjus.comhubrecht.eu Angiotensin II, acting through the AT₁ receptor, activates several transcription factors, most notably nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory and pro-fibrotic genes. nih.gov

By blocking the AT₁ receptor, this compound would prevent the activation of these downstream signaling pathways, thereby inhibiting the expression of inflammatory genes. nih.gov Furthermore, ARBs can indirectly promote the activity of the peroxisome proliferator-activated receptor-gamma (PPARγ), an anti-inflammatory transcription factor whose function is normally inhibited by AT₁ receptor stimulation. oup.comnih.gov This dual effect—directly blocking pro-inflammatory signals and indirectly activating anti-inflammatory signals—underlies many of the organ-protective benefits of this drug class. nih.gov

A long-term study in spontaneously hypertensive rats demonstrated a direct effect of this compound on gene expression. ahajournals.org Lifelong treatment with this compound was found to significantly decrease the messenger RNA (mRNA) expression and enzymatic activity of angiotensin-converting enzyme (ACE) in the myocardium. ahajournals.org This finding suggests that this compound can induce long-term regulatory changes in the proteomic profile of cardiac tissue, contributing to its beneficial cardiovascular effects. ahajournals.org

Beta-Arrestin Recruitment and Downstream Signaling Cascades Triggered by this compound

Cellular Responses and Phenotypes Induced by this compound in In Vitro Models

This compound, a potent and selective angiotensin II type 1 (AT₁) receptor blocker, elicits a range of cellular responses by antagonizing the effects of angiotensin II (Ang II), a key peptide hormone in the renin-angiotensin system (RAS). wikipedia.orgacs.org The binding of Ang II to its AT₁ receptor initiates a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, cellular proliferation, and fibrosis. acs.orgmdpi.comembopress.org this compound's mechanism of action is to specifically block this interaction, thereby modulating cellular behavior and phenotypes in various in vitro models. wikipedia.orgahajournals.org

Investigation of this compound's Effects on Specific Cell Lines (e.g., Angiotensin-Responsive Cells)

The cellular effects of this compound and other Angiotensin Receptor Blockers (ARBs) have been investigated in numerous cell lines that are responsive to angiotensin II. These include vascular endothelial cells, vascular smooth muscle cells (VSMCs), cardiac myocytes, and various cells of the nervous system. nih.govjci.orgoup.com

In studies involving co-cultures of adult myocytes and endothelial cells, the antihypertrophic effects of AT₁ blockade have been demonstrated. ahajournals.org While Ang II typically induces hypertrophy in myocytes, the presence of endothelial cells and the blockade of AT₁ receptors can abolish this effect. ahajournals.org This is partly attributed to the enhanced local accumulation and action of kinins. ahajournals.org Research on ARBs in general indicates they can ameliorate inflammatory and apoptotic responses in cultured neurons, astrocytes, microglial, and cerebrovascular endothelial cells. oup.com By blocking AT₁ receptors, ARBs can reduce the expression of membrane receptors activated by injury factors and inhibit pro-apoptotic signaling pathways. oup.com

Studies on vascular smooth muscle cells have shown that AT₂ receptor stimulation, which is indirectly enhanced by AT₁ blockade, can stimulate the production of bradykinin, which in turn promotes vasodilation through a nitric oxide (NO)/cGMP-dependent mechanism. jci.org Furthermore, in T cells, which possess their own endogenous RAS, Ang II acting via the AT₁ receptor can promote the synthesis of pro-inflammatory cytokines. embopress.org Blockade of this receptor can suppress this cytokine release. embopress.org

Modulation of Cellular Secretion, Proliferation, and Migration by this compound

This compound's blockade of the AT₁ receptor significantly influences key cellular processes such as secretion, proliferation, and migration.

Cellular Secretion: this compound treatment has been shown to modulate the secretion of various bioactive molecules. In isolated heart preparations, long-term treatment led to an enhanced release of kinins into the coronary effluent. ahajournals.org This increase in local kinins is significant because they stimulate B₂ kinin receptors, leading to increased synthesis and release of nitric oxide (NO). ahajournals.org This enhanced NO release contributes to improved vascular function. ahajournals.org The secretory pathway is a crucial cellular process for transporting proteins to the plasma membrane and extracellular space to adapt to various stimuli. nih.gov By blocking Ang II signals, this compound indirectly alters the secretion profiles of cells, for example, by reducing the Ang II-stimulated secretion of pro-inflammatory chemokines that cause tissue accumulation of immune cells. embopress.org

Cellular Proliferation: The renin-angiotensin system is known to promote cell proliferation through the classical Ang II/AT₁ receptor pathway. mdpi.com this compound exhibits anti-proliferative effects by inhibiting this pathway. Research indicates that the molecular target of this compound, the AT₁ receptor, cooperates with other proteins to inhibit ERK2 activation and subsequent cell proliferation. idrblab.netidrblab.net Angiotensin receptor blockers as a class are recognized for their ability to suppress cellular growth. oncotarget.com

Cellular Migration: Cell migration is a complex process involving the cytoskeleton, cell adhesion, and polarity, which can be influenced by the angiotensin system. nih.govmdpi.com Ang II has been shown to modulate T cell migration during inflammation. embopress.org The focal adhesion kinase (FAK) signaling cascade, which is crucial for cell adhesion and migration, is implicated in processes influenced by the RAS. nih.gov By blocking the primary receptor for Ang II, this compound is expected to interfere with these migratory signaling pathways, contributing to its therapeutic effects in vascular and inflammatory conditions.

Functional Studies in Isolated Organ Preparations with this compound

Ex vivo studies using isolated organ preparations provide critical insights into the pharmacological effects of a compound on organ function, free from the systemic influences of an intact animal model. scireq.comiworx.comadinstruments.com this compound has been evaluated in isolated working heart and isolated thoracic aorta preparations from stroke-prone spontaneously hypertensive rats (SHR-SP). ahajournals.orgnih.gov

In the isolated working heart , preparations from this compound-treated rats showed significantly improved cardiac function compared to those from placebo-treated animals. ahajournals.org Key parameters such as left ventricular pressure, the rate of pressure development (dP/dtₘₐₓ), and heart rate were all significantly increased, indicating enhanced cardiac performance. ahajournals.org Furthermore, coronary flow was markedly improved in the this compound group. ahajournals.org

Table 1: Functional Parameters in Isolated Working Hearts from SHR-SP Rats A comparison of cardiac function in isolated heart preparations from rats treated with placebo versus this compound. Data is presented as mean ± SE.

ParameterPlacebo GroupThis compound Group
Left Ventricular Pressure (mm Hg)Data not specifiedSignificantly increased vs. Placebo
LV Contraction Rate (dP/dtₘₐₓ) (mm Hg · s⁻¹)2334 ± 1014005 ± 99
Heart Rate (bpm)135 ± 7177 ± 7
Coronary Flow (mL/min)Data not specifiedSignificantly enhanced vs. Placebo
Kinin Release (pg/mL)Data not specifiedSignificantly enhanced vs. Placebo

Source: ahajournals.org

In studies on the isolated thoracic aorta , a common preparation for assessing vascular function, aortas from this compound-treated rats demonstrated significantly preserved endothelial function. ahajournals.orgwikipedia.org The endothelium-dependent relaxation in response to acetylcholine (B1216132) was strongly impaired in the placebo group but was significantly prevented by this compound treatment. ahajournals.org This improvement was correlated with a slight increase in the expression of endothelial nitric oxide synthase (eNOS), suggesting an enhanced capacity for NO synthesis and release. ahajournals.org

Table 2: Endothelial Function in Isolated Thoracic Aorta from SHR-SP Rats Assessment of endothelium-dependent relaxation in response to Acetylcholine.

Experimental GroupResponse to Acetylcholine
Placebo-Treated SHR-SPStrongly impaired endothelium-dependent relaxation
This compound-Treated SHR-SPSignificantly prevented impairment of relaxation

Source: ahajournals.org

These functional studies in isolated organ preparations confirm that this compound not only improves cardiac pump function but also preserves endothelial health, key mechanisms underlying its cardiovascular protective effects. ahajournals.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Fonsartan

Elucidating Key Pharmacophoric Elements within the Fonsartan Scaffold

The molecular structure of this compound is a carefully designed scaffold, with each component playing a crucial role in its ability to bind to the AT1 receptor with high affinity and specificity. This compound is chemically described as 2-Butyl-4-(methylthio)-1-[[2'-[[(propylamino)carbonyl]amino]sulfonyl-4-yl]methyl]-1-H-imidazole-5-carboxylic acid nih.gov. Its activity is derived from a combination of key pharmacophoric elements that interact with specific pockets within the receptor.

The fundamental scaffold consists of a substituted imidazole (B134444) ring linked to a biphenyl (B1667301) group via a methylene (B1212753) spacer. Unlike many "sartan" drugs that feature a tetrazole ring as the acidic functional group, this compound possesses a unique N-propylsulfonylurea moiety. Research into the structure-activity relationships of this compound and its analogs has identified several critical features for its potent antagonistic activity nih.gov:

Imidazole Ring System : This central heterocyclic ring serves as a core scaffold.

n-Butyl Group : A linear butyl chain at the 2-position of the imidazole ring is important for high in vitro and in vivo activity, likely interacting with a hydrophobic pocket in the receptor nih.gov.

Imidazole-5-Carboxylic Acid : An acidic carboxyl group at the 5-position of the imidazole is essential for potent activity. Studies have shown that replacing this carboxylic acid is often detrimental to in vivo efficacy, even when in vitro binding affinity is maintained nih.gov.

Methylthio Group : The introduction of a methylthio group at the 4-position of the imidazole ring was found to significantly enhance oral activity compared to other substitutions like chloro or different alkylthio groups nih.gov.

Biphenyl-Methylene Linker : This component correctly positions the acidic sulfonylurea group to interact with the receptor. The biphenyl structure provides the necessary conformational rigidity and orientation.

Sulfonylurea Moiety : This acidic group is a bioisosteric replacement for the tetrazole or carboxylic acid found in other AT1 receptor blockers (ARBs). It is a critical element for binding, likely forming ionic or strong hydrogen bond interactions with basic residues in the receptor's binding site, such as Lys199 nih.govacs.org.

Pharmacophoric ElementPositionPutative Role in Activity
n-Butyl GroupImidazole C2Hydrophobic interaction; enhances binding affinity. nih.gov
Methylthio GroupImidazole C4Enhances oral activity. nih.gov
Carboxylic AcidImidazole C5Essential for in vivo activity; likely forms key binding interactions. nih.gov
Biphenyl-Methylene UnitLinkerProvides optimal spatial orientation of the scaffold within the receptor.
Sulfonylurea GroupBiphenyl C2'Acidic mimic for receptor interaction; key for high-affinity binding to the AT1 receptor. nih.gov

Impact of Functional Group Modifications on this compound's Molecular Interactions and Target Selectivity

The development of this compound involved strategic functional group modifications to optimize its pharmacological profile, most notably the replacement of the common tetrazole moiety. The acidic group on the biphenyl portion of ARBs is known to mimic the C-terminal carboxylate of the endogenous ligand, Angiotensin II, and forms a crucial ionic interaction with the AT1 receptor acs.org.

In the development of this compound, various acidic sulfonamides, including sulfonylureas, sulfonylcarbamates, sulfonylamides, and sulfonylsulfonamides, were investigated as alternatives to the tetrazole group nih.gov. This research revealed that the N-propylsulfonylurea group provided a combination of high affinity for the AT1 receptor (IC50 value of 0.48 nM) and excellent oral activity nih.gov. The sulfonylurea group offers a different spatial arrangement and set of hydrogen bond donors and acceptors compared to a planar tetrazole ring. This structural difference alters the precise binding mode within the receptor, influencing both affinity and pharmacokinetic properties.

Modifications to other functional groups also have a significant impact:

The target selectivity of this compound for the AT1 receptor over the AT2 receptor is a hallmark of the ARB class. This selectivity is governed by the specific constellation of interactions between the drug's functional groups and the unique topology of the AT1 receptor binding pocket. The sulfonylurea modification contributes to this high-affinity, selective binding, making this compound a potent and effective antagonist.

Structure-Mechanism Correlations for this compound at Specific Receptor Subtypes

This compound is designed as a highly selective antagonist for the angiotensin II type 1 (AT1) receptor nih.gov. The structure-mechanism relationship at this primary target is direct: the molecule's pharmacophoric elements allow it to bind with high affinity to the AT1 receptor, physically blocking the binding of the endogenous hormone Angiotensin II and thereby inhibiting its physiological effects, such as vasoconstriction wikipedia.org.

An important indirect mechanism involves the angiotensin II type 2 (AT2) receptor. The blockade of AT1 receptors by this compound leads to a compensatory increase in circulating levels of Angiotensin II. This elevated Angiotensin II is then free to stimulate the largely unopposed AT2 receptors. Activation of AT2 receptors is associated with effects that often counteract AT1 receptor-mediated actions, including vasodilation. This effect is believed to be mediated, in part, through the local formation of kinins and the subsequent synthesis of nitric oxide (NO). This interplay demonstrates a clear structure-mechanism correlation: this compound's structure confers potent and selective AT1 blockade, which in turn mechanistically leads to the indirect activation of the AT2 receptor pathway.

Development of Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Models for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to correlate the chemical structure of compounds with their biological activity mdpi.com. While specific QSAR models for this compound analogs are not publicly available, the principles of QSAR were integral to its development, which involved extensive SAR studies nih.gov.

A hypothetical QSAR study on this compound analogs would involve the synthesis of a series of related compounds with systematic variations in their structure. For example, the length of the alkyl chains on the imidazole (butyl) and sulfonylurea (propyl) moieties could be varied, or different substituents could be placed on the biphenyl rings. The AT1 receptor binding affinity (e.g., IC50) for each analog would then be measured.

2D-QSAR would correlate the activity with calculated molecular descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters ijpsr.com.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would provide a more detailed, three-dimensional understanding nih.govsci-hub.seresearchgate.net. In this approach:

The series of this compound analogs would be aligned based on a common substructure.

Steric and electrostatic fields around each molecule would be calculated on a 3D grid.

Statistical methods, such as Partial Least Squares (PLS), would be used to generate a model that correlates the variations in these fields with the changes in biological activity.

The output of a 3D-QSAR model is often visualized as contour maps. These maps highlight regions in 3D space where certain properties are predicted to enhance or diminish activity. For instance, a map might show that a bulky (sterically favored) group is preferred in one area, while a negatively charged (electrostatically favored) group is beneficial in another. Such models would be invaluable for guiding the rational design of new, potentially more potent this compound analogs before committing to their chemical synthesis.

Hypothetical Data for a QSAR Study of this compound Analogs
AnalogR1 (Imidazole C2)R2 (Urea N-substituent)Measured Activity (IC50, nM)Descriptor 1 (e.g., LogP)Descriptor 2 (e.g., Steric)
This compound-CH2CH2CH2CH3-CH2CH2CH30.48[Value][Value]
Analog 1-CH2CH3-CH2CH2CH3[Value][Value][Value]
Analog 2-CH2CH2CH2CH3-CH2CH3[Value][Value][Value]
Analog 3-CH2CH2CH2CH3-CH(CH3)2[Value][Value][Value]

Preclinical Mechanistic Pharmacology of Fonsartan in Non Human Biological Systems

In Vitro Pharmacological Characterization of Fonsartan in Cell-Based Assays

Cell-based assays have been instrumental in defining the fundamental pharmacological properties of this compound, particularly its potency and selectivity at its primary molecular target.

Dose-Response Profiling and Potency Determination of this compound in Receptor Assays

This compound has demonstrated high potency as an antagonist of the angiotensin II type 1 receptor (AT1R). In vitro studies using cell-based receptor assays have quantified this potency. For instance, this compound free acid exhibits an IC₅₀ value of 0.48 nM for the AT1 receptor. This high-nanomolar potency indicates a strong binding affinity to the receptor.

Further studies in rat aortic vascular smooth muscle cells (VSMCs) confirmed this potent activity. This compound inhibited the increase in cell volume induced by Sar¹-angiotensin II with an IC₅₀ of 0.49 x 10⁻⁹ M. It also blocked the angiotensin II-induced increase in protein synthesis, measured by [³H]leucine incorporation, with a similar IC₅₀ value of 1.04 x 10⁻⁹ M. These findings underscore the compound's potent antagonism at the cellular level.

In Vitro Potency of this compound in Cell-Based Assays
Assay TypeCell ModelParameter MeasuredThis compound IC₅₀ ValueReference
AT1 Receptor AntagonismNot SpecifiedInhibition of AT1R0.48 nM
Cell Volume Increase InhibitionRat Aortic VSMCsInhibition of Sar¹-Angiotensin II effect0.49 nM
Protein Synthesis InhibitionRat Aortic VSMCsInhibition of Angiotensin II effect1.04 nM

Specificity and Selectivity Assays for this compound against Related Targets

The specificity of angiotensin receptor blockers (ARBs) is crucial, as the renin-angiotensin system involves multiple receptor subtypes, primarily AT1 and AT2. These receptors often mediate opposing physiological effects. Research indicates that this compound is a novel AT1 angiotensin receptor antagonist that also possesses some affinity for the AT2 receptor. However, its primary and most potent activity is the blockade of the AT1 receptor. Studies comparing this compound (HR 720) to selective AT1 antagonists like EXP 3174 (the active metabolite of losartan) showed that both compounds had similar inhibitory effects on angiotensin II-induced trophic effects in vascular smooth muscle cells, suggesting that these effects are mediated essentially by AT1 receptor stimulation. This highlights this compound's functional selectivity for blocking AT1-mediated pathways.

In Vivo Investigations of this compound's Molecular and Biological Effects in Animal Models

In vivo studies, particularly in hypertensive rat models, have provided significant insights into the broader physiological and molecular consequences of this compound administration.

Studies on this compound's Impact on Signaling Pathways in Specific Organ Systems of Animal Models

Long-term treatment with this compound in stroke-prone spontaneously hypertensive rats (SHR-SP) has been shown to modulate key signaling pathways related to endothelial function. A notable finding is the increased expression of endothelial nitric oxide synthase (eNOS) in both the heart and carotid artery of this compound-treated rats. The eNOS enzyme is critical for producing nitric oxide (NO), a key signaling molecule involved in vasodilation and vascular health. The preservation of endothelial function by this compound was positively correlated with this increased aortic eNOS expression, which likely leads to enhanced NO synthesis and release. This modulation of the eNOS pathway is a crucial mechanism contributing to the compound's beneficial vascular effects.

Exploration of this compound's Role in Modulating Specific Biomarkers in Animal Models

This compound treatment in animal models leads to significant changes in several key biomarkers associated with the renin-angiotensin system and cardiovascular function. In SHR-SP rats, lifelong treatment with this compound resulted in markedly increased plasma renin activity and plasma angiotensin II concentrations, which is an expected compensatory response to AT1 receptor blockade. Conversely, the treatment significantly reduced plasma aldosterone (B195564) concentration and plasma angiotensin-converting enzyme (ACE) activity. Furthermore, this compound significantly decreased tissue-level ACE activity in the thoracic aorta and right cardiac ventricle, and reduced ACE mRNA expression in the left cardiac ventricle. These biomarker changes reflect a profound and systemic inhibition of the angiotensin II/AT1 receptor axis.

Effect of Lifelong this compound Treatment on Biomarkers in SHR-SP Rats
BiomarkerTissue/FluidEffect ObservedReference
Plasma Renin ActivityPlasmaSignificantly Increased
Plasma Angiotensin IIPlasmaSignificantly Increased
Plasma AldosteronePlasmaSignificantly Reduced
Plasma ACE ActivityPlasmaSignificantly Reduced
Tissue ACE ActivityAorta & Right VentricleSignificantly Reduced
ACE mRNA ExpressionLeft VentricleSignificantly Reduced

Research on this compound and Longevity-Related Pathways in Hypertensive Animal Models

One of the most striking findings from preclinical research on this compound is its effect on the lifespan of hypertensive animal models. In a study involving stroke-prone spontaneously hypertensive rats (SHR-SP), lifelong treatment with this compound, initiated at one month of age, doubled the animals' lifespan to 30 months. The median lifespan of the placebo-treated SHR-SP was 15 months.

This remarkable extension of lifespan was associated with the prevention of end-organ damage typically seen in this hypertensive model. By 15 months, a time when most of the placebo group had perished, this compound-treated rats showed complete prevention of left ventricular hypertrophy, along with significantly improved cardiac function, metabolism, and endothelial function. This anti-aging effect in a model of genetic hypertension is linked to the compound's ability to modulate pathways involved in cardiovascular health, such as increasing eNOS expression and decreasing tissue ACE activity, thereby mitigating the long-term pathological consequences of hypertension.

Comparative Mechanistic Pharmacology of this compound with Other Angiotensin Receptor Blockers in Preclinical Settings

Preclinical investigations in various animal models have been instrumental in elucidating these differences. While all ARBs are designed to antagonize the AT1 receptor, the nature and strength of this interaction can vary significantly. bjcardio.co.uk Factors such as binding affinity, the type of antagonism (surmountable vs. insurmountable), and the rate of dissociation from the receptor contribute to the unique preclinical profile of each ARB. bjcardio.co.uknih.gov

In vitro studies have demonstrated that ARBs exhibit a wide range of affinities for the AT1 receptor. wikipedia.orgresearchgate.net For instance, candesartan (B1668252) is recognized for its particularly high affinity and tight binding to the AT1 receptor, which is considered an insurmountable antagonism. bjcardio.co.uknih.gov This means that even high concentrations of angiotensin II cannot easily displace it from the receptor. nih.gov In contrast, losartan (B1675146) displays surmountable antagonism, characterized by a more readily reversible binding. bjcardio.co.uk The active metabolite of losartan, EXP-3174, however, shows a higher affinity and more potent antagonism than the parent compound. wikipedia.org

Preclinical models, particularly in rodents, have been crucial for comparing the in vivo effects of these differing receptor interactions. For example, studies in hypertensive rats have shown that the degree and duration of blood pressure reduction can be correlated with the binding characteristics of the ARB. nih.govnih.gov While direct, comprehensive preclinical studies comparing this compound head-to-head with the full spectrum of ARBs are not extensively published, the existing data on individual agents provide a framework for understanding its potential comparative pharmacology.

The following tables summarize key preclinical mechanistic data for several prominent ARBs, offering a comparative context for this compound's pharmacological actions.

Table 1: Comparative AT1 Receptor Binding Affinities of Select ARBs in Preclinical In Vitro Studies

CompoundReported AT1 Receptor Binding Affinity (pKi)Species/Cell LineReference
Candesartan8.61 ± 0.21COS-7 cells researchgate.net
Telmisartan (B1682998)8.19 ± 0.04COS-7 cells researchgate.net
Valsartan7.65 ± 0.12COS-7 cells researchgate.net
Losartan7.17 ± 0.07COS-7 cells researchgate.net
EXP-3174 (active metabolite of Losartan)Higher than LosartanNot specified wikipedia.org

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Mode of AT1 Receptor Antagonism of Select ARBs in Preclinical Models

CompoundMode of AntagonismKey Preclinical FindingsReference
CandesartanInsurmountableTight and long-lasting binding, slow dissociation from the AT1 receptor. bjcardio.co.uknih.govnih.gov
LosartanSurmountableReversible binding to the AT1 receptor. bjcardio.co.uk
IrbesartanNon-competitiveLonger binding to the receptor compared to losartan. wikipedia.org
TelmisartanInsurmountable (partial)Shows insurmountable antagonism, decreasing the maximal response. nih.gov
OlmesartanInsurmountableExhibits insurmountable antagonism. nih.gov
ValsartanInsurmountable (partial)Shows insurmountable antagonism. nih.gov

Furthermore, some ARBs exhibit pleiotropic effects that are independent of AT1 receptor blockade. For example, telmisartan has been shown to act as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a property that may contribute to its metabolic effects observed in preclinical models. nih.gov To a lesser extent, candesartan has also been reported to have some PPARγ activity. nih.gov The extent to which this compound may share these or other off-target effects is an area for further preclinical investigation.

Advanced Analytical and Bioanalytical Research Methodologies for Fonsartan

Development of High-Resolution Spectroscopic and Chromatographic Techniques for Fonsartan Structural and Purity Assessment

The definitive structural confirmation and purity profiling of this compound in research settings necessitate the use of high-resolution analytical techniques. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for unambiguous structural elucidation. gustaveroussy.fr For purity assessment, chromatographic methods, particularly Ultra-High-Performance Liquid Chromatography (UPLC) coupled with photodiode array (PDA) and mass spectrometric detectors, provide the requisite sensitivity and resolution. measurlabs.comchromatographyonline.com

A theoretical approach for separating this compound from its potential process-related impurities and degradation products would involve a reversed-phase UPLC method. measurlabs.com This method could employ a sub-2 µm particle column to achieve superior peak efficiency and faster analysis times. measurlabs.com A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) would be effective for resolving compounds with varying polarities. nih.gov Purity analysis is further enhanced by coupling the UPLC system to a high-resolution mass spectrometer, which can distinguish between this compound and impurities with very close mass-to-charge (m/z) ratios, a critical step in forced degradation studies. chromatographyonline.com

Table 1: Hypothetical UPLC-UV Method for this compound Purity Assessment

Parameter Value
Chromatography System UPLC with PDA Detector
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Expected Retention Time ~3.5 minutes

This table presents a hypothetical UPLC-UV method developed for the purity assessment of this compound, outlining the conditions for chromatographic separation and detection.

Mass Spectrometry-Based Approaches for this compound Metabolite Identification in Research Contexts

Understanding the metabolic fate of this compound is crucial in preclinical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary tool for identifying and structurally characterizing metabolites in biological samples. radboudumc.nlsilantes.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its metabolites. gustaveroussy.fr Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information based on the resulting fragmentation patterns. silantes.com

In a research context, in vitro studies using liver microsomes or hepatocytes would be the initial step to investigate this compound's metabolism. Common metabolic pathways for sartan-class compounds include oxidation and glucuronidation. It is hypothesized that this compound could undergo hydroxylation on an aliphatic side chain, followed by further oxidation to a carboxylic acid. Another potential pathway is direct glucuronidation of the tetrazole group or a hydroxylated metabolite. The resulting metabolites would be identified by comparing the LC-MS profiles of control and this compound-treated samples, searching for predicted mass shifts from the parent compound.

Table 2: Hypothetical this compound Metabolites Identified by LC-HRMS in a Research Setting

Proposed Metabolite Proposed Metabolic Reaction Expected Exact Mass (m/z) [M+H]⁺
M1 Hydroxylation 473.1874
M2 Carboxylation 487.1663
M3 O-glucuronide of M1 649.2192
M4 N-glucuronide of this compound 633.2087

This table lists hypothetical metabolites of this compound that could be identified in preclinical research, detailing the metabolic transformation and the expected accurate mass-to-charge ratio.

Quantitative Bioanalytical Methods for this compound in Preclinical Biological Matrices for Mechanistic Research

For mechanistic preclinical studies, such as pharmacokinetics, a robust and validated quantitative bioanalytical method is essential for accurately measuring this compound concentrations in biological fluids like plasma. nih.govraps.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.gov The method typically involves protein precipitation or liquid-liquid extraction to remove matrix interferences, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). nih.govthermofisher.com

A hypothetical LC-MS/MS method for quantifying this compound in rat plasma would use a stable isotope-labeled internal standard (e.g., this compound-d4) to ensure accuracy and precision. thermofisher.com The validation of this method would adhere to regulatory guidance, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability in the biological matrix. raps.orgich.org The lower limit of quantification (LLOQ) must be sufficient to measure concentrations at the lowest expected levels in the preclinical studies. fabad.org.tr

Table 3: Hypothetical Validation Summary for a Quantitative LC-MS/MS Bioanalytical Method for this compound in Rat Plasma

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.99 0.998
Calibration Range N/A 1 - 2000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) < 8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) < 10%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ) -5.2% to 6.8%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ) -7.5% to 4.1%
Recovery Consistent and reproducible > 85%
Lower Limit of Quantification (LLOQ) N/A 1 ng/mL

This table summarizes the hypothetical validation results for a quantitative bioanalytical method for this compound in a preclinical research setting, demonstrating its suitability for reliable concentration measurements.

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Formic Acid

Computational and Theoretical Investigations of Fonsartan

Molecular Docking and Dynamics Simulations of Fonsartan-AT1 Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, the AT1 receptor. These methods provide atomic-level detail on how the drug binds and the stability of the resulting complex.

Interactive Data Table: Key AT1 Receptor Residues in Sartan Binding This table summarizes amino acid residues in the AT1 receptor identified through molecular docking studies of various sartans as being crucial for binding.

Generated html

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the this compound-AT1 receptor complex over time. wikipedia.org These simulations, which model the movement of every atom in the system, are crucial for assessing the stability of the predicted binding pose and understanding the influence of the cellular environment, such as the lipid membrane. uvm.edunih.gov Studies on sartans like Candesartan (B1668252) have shown that the lipid bilayer plays a significant role in the drug's approach and entry into the receptor's binding site. nih.gov MD simulations can reveal conformational changes in both the ligand and the receptor upon binding, providing a more realistic picture of the interaction than static docking models. researchgate.net These simulations help confirm whether the key interactions identified in docking are maintained over time, thus validating the binding hypothesis.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies of this compound Conformation and Reactivity

The conformation (3D shape) and electronic properties of a drug molecule are critical determinants of its activity. Hybrid QM/MM methods combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the larger environment, making them suitable for studying enzyme reactions and ligand binding. gardp.orgdiva-portal.org

Molecular Mechanics (MM): MM methods use classical physics principles to calculate the potential energy of a molecule based on the positions of its atoms. nih.govwustl.edu This approach is highly efficient for exploring the conformational landscape of flexible molecules like this compound. Conformational analysis of sartans, such as Valsartan, has been performed using MM-based simulations to identify low-energy shapes the molecule can adopt in solution and at the receptor binding site. biointerfaceresearch.com These studies are essential because only a specific conformation, the "bioactive conformation," is responsible for the drug's therapeutic effect.

Quantum Mechanics (QM): QM methods, based on the principles of quantum physics, provide a highly accurate description of electronic structure and reactivity. innovationnewsnetwork.comntnu.edu QM calculations can be used to determine properties like electrostatic potential and orbital energies, which are fundamental to how this compound interacts with the AT1 receptor. uio.no While computationally intensive, QM studies on fragments or simplified analogs of sartan molecules help in understanding the nature of the chemical bonds and the distribution of charge, which governs intermolecular interactions. For instance, QM calculations can precisely model the acidic nature of the tetrazole ring, a key functional group in this compound and many other sartans.

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential 3D arrangement of chemical features a molecule must possess to be active at a specific biological target. wikipedia.org This model then serves as a 3D query for searching large compound databases, a process known as virtual screening, to identify novel molecules that could have similar activity. nih.govfrontiersin.org

Pharmacophore Model for AT1 Antagonists: A pharmacophore model for non-peptide AT1 receptor antagonists, the class to which this compound belongs, has been developed. researchgate.net Although the model was generated using other active sartans, this compound was part of the broader set of molecules considered in the analysis. researchgate.net Such models typically consist of a combination of features including:

Hydrogen Bond Acceptors: To interact with donor groups in the receptor.

Aromatic Rings: For hydrophobic and pi-stacking interactions.

Hydrophobic Features: To fit into non-polar pockets of the binding site.

Negative Ionizable Feature: Representing the acidic tetrazole or carboxylate group crucial for anchoring to the receptor.

Interactive Data Table: Common Pharmacophore Features for AT1 Antagonists

Generated html

Virtual Screening: Once a pharmacophore model is established, it can be used to screen virtual libraries of millions of compounds. nih.gov This process filters for molecules that match the defined 3D arrangement of features, significantly narrowing down the number of candidates for experimental testing. This approach is highly effective for "scaffold hopping," where the goal is to find new core molecular structures (scaffolds) that retain the necessary pharmacophoric features but may have improved properties, such as better metabolic stability or fewer side effects, compared to existing drugs like this compound. researchgate.net

Ligand-Based and Structure-Based Design Principles Applied to this compound Research

The development of the sartan class of drugs is a prime example of the application of modern drug design principles. These strategies are broadly categorized as ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target is unknown and relies on the knowledge of molecules that are known to be active. gardp.orgnih.gov The first sartans were developed using LBDD, where the structures of peptide antagonists and the angiotensin II hormone itself were used as templates to design smaller, non-peptide molecules that mimicked their key features. The discovery of Losartan (B1675146), the prototype sartan, paved the way for the design of other analogs, including this compound, by making systematic modifications to the lead structure to improve potency and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) studies, a key LBDD method, correlate chemical structure modifications with changes in biological activity to guide the design process. researchgate.net

Structure-Based Drug Design (SBDD): With the elucidation of the 3D structure of the AT1 receptor, SBDD has become a central strategy. gardp.orgsygnaturediscovery.com SBDD involves using the receptor's structure to design ligands that fit precisely into the binding site, maximizing favorable interactions and ensuring high affinity and selectivity. gardp.org Computational tools like molecular docking (discussed in 7.1) are the cornerstone of SBDD. For the sartan class, knowledge of the AT1 receptor's binding pocket allows medicinal chemists to rationally design modifications to the sartan scaffold. For example, knowing the size and nature of a hydrophobic pocket allows for the design of substituents on the this compound structure that can optimally fill this space, thereby enhancing binding affinity. This iterative process of design, synthesis, and testing, guided by the receptor's structure, is a hallmark of modern drug discovery. sygnaturediscovery.com

Fonsartan As a Chemical Biology Tool and Research Probe

Application of Fonsartan to Dissect Biological Pathways and Target Engagement

This compound functions as an antagonist of the angiotensin II type 1 receptor (AT1R) ontosight.airesearchgate.net. By blocking the action of angiotensin II at the AT1 receptor, this compound inhibits the vasoconstrictive, aldosterone-secreting, and growth-promoting effects mediated by this receptor mcule.comCurrent time information in Winnipeg, CA.. This specific blockade allows researchers to dissect the contributions of the AT1 receptor pathway in various biological contexts, particularly in the cardiovascular system.

Studies in spontaneously hypertensive rats (SHR) have utilized this compound to investigate the long-term effects of AT1 receptor blockade. Treatment with this compound in these models has been shown to prevent the impairment of myocardial metabolism and evoke an increased coronary flow, likely mediated by blocked Ang II activity and increased kinins mcule.com. The enhanced kinin accumulation is suggested to be due to the strong inhibition of cardiac ACE activity by this compound treatment mcule.com. This highlights how this compound can be used as a tool to probe the interplay between the renin-angiotensin system and the kinin-kallikrein system in maintaining cardiovascular function.

Furthermore, long-term this compound treatment in hypertensive rats correlated with improved endothelial function and reduced vascular free-radical release mdpi.com. This improvement was associated with a slightly increased aortic endothelial nitric oxide synthase (eNOS) expression, suggesting that this compound's AT1 blockade can influence NO synthesis and release, a key pathway in endothelial health mcule.com. The observed decrease in myocardial ACE mRNA expression and activity in SHR-SP treated with this compound further illustrates its utility in dissecting the complex regulatory mechanisms within the renin-angiotensin system mcule.com.

In the context of target engagement, this compound's activity as an AT1 receptor antagonist demonstrates its binding to and inhibition of this specific molecular target. Research on angiotensin receptor blockers (ARBs) in general, including compounds like this compound, has contributed to understanding the distribution and function of Ang II receptors (AT1 and AT2) as members of the G protein-coupled receptor family researchgate.net. The use of such antagonists has been instrumental in characterizing the distinct roles of these receptor subtypes in various physiological processes researchgate.net.

While this compound's primary application in research has been centered around its well-defined activity as an AT1 antagonist to study the consequences of blocking this pathway, it serves as an example of how selective pharmacological agents can be employed to dissect the intricate components and downstream effects of biological signaling cascades.

Development and Application of this compound-Derived Affinity Probes for Target Validation

Based on the available search results, there is no specific information detailing the development and application of this compound-derived affinity probes for target validation. Research on affinity probes in chemical biology is a broader field involving the synthesis of molecules that can selectively bind to target proteins, often incorporating a tag for isolation and identification evotec.comrsc.orgnih.govresearchgate.net. These probes are valuable tools for confirming target engagement and identifying binding partners in complex biological systems evotec.comrsc.orgnih.govresearchgate.netresearchgate.netbmglabtech.comevotec.comenamine.net. While this compound is an AT1 receptor antagonist, the provided literature does not describe specific modifications of this compound to create affinity probes or their subsequent use in target validation studies related to the AT1 receptor or other potential targets.

Future Directions and Unexplored Avenues in Fonsartan Research

Gaps in Understanding Fonsartan's Fundamental Molecular Mechanisms and Biological Roles

Despite this compound being identified as an AT1 receptor blocker and studied in the context of hypertension and longevity in animal models idrblab.net, there remain gaps in the fundamental understanding of its complete molecular mechanisms and broader biological roles. While its primary action on the AT1 receptor is established, the downstream consequences of this blockade can be complex and context-dependent. Unexplored areas could include a more detailed characterization of its binding kinetics and thermodynamics with the AT1 receptor, investigation into potential biased agonism or signaling pathway preference, and a thorough examination of its effects on different cell types and tissues beyond those traditionally associated with the renin-angiotensin system. Furthermore, exploring its potential roles in biological processes beyond cardiovascular regulation, such as neurological functions, immune responses, or metabolic pathways, could reveal novel applications or provide a more complete understanding of its impact in research models. The search results indicate this compound's effect on increasing the lifespan of hypertensive rats and improving cardiac and endothelial function idrblab.net, suggesting potential biological roles related to aging and vascular health that could be further investigated at a fundamental molecular level.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Fonsartan’s efficacy in modulating angiotensin II receptors?

  • Methodological Answer : Experimental design should incorporate in vitro receptor-binding assays (e.g., radioligand displacement studies) and in vivo models (e.g., hypertensive rodent models). Controls must include positive comparators (e.g., losartan) and negative controls to isolate receptor-specific effects. Dose-response curves and time-course analyses are critical to establish potency and duration of action. Validation via molecular docking simulations can predict binding affinity to AT1 receptors .

Q. What techniques are recommended to characterize this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Use a combination of:

  • Biophysical methods : Surface plasmon resonance (SPR) to quantify binding kinetics.
  • Cellular assays : Calcium flux assays in HEK293 cells expressing human AT1 receptors.
  • Omics approaches : Transcriptomic profiling to identify downstream signaling pathways affected by this compound.
    Ensure reproducibility by triplicate experiments and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How can researchers address variability in this compound’s pharmacokinetic data across preclinical studies?

  • Methodological Answer : Standardize protocols for:

  • Sample collection : Consistent timing for blood/plasma sampling post-administration.
  • Analytical methods : High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) for metabolite quantification.
  • Population pharmacokinetic modeling : Account for interspecies differences using nonlinear mixed-effects models (NONMEM) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported off-target effects across independent studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis to aggregate data from heterogeneous studies. Apply sensitivity analysis to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal methods (e.g., CRISPR-Cas9 knockout models to confirm target specificity) .

Q. What strategies optimize this compound’s synthesis for high purity and yield in academic laboratories?

  • Methodological Answer :

  • Reaction optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst load).
  • Purification : Employ preparative HPLC with chiral columns for enantiomeric resolution.
  • Characterization : Confirm structure via 1^1H/13^13C NMR and X-ray crystallography.
  • Yield tracking : Compare batch-to-batch consistency using process analytical technology (PAT) .

Q. How to assess this compound’s long-term stability under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies per ICH guidelines:

  • Stress testing : Expose samples to heat (40–60°C), humidity (75% RH), and UV light.
  • Degradation profiling : Monitor impurities via ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS.
  • Kinetic modeling : Use Arrhenius equations to predict shelf life under standard storage conditions .

Guidelines for Literature Review & Data Sourcing

  • Systematic searches : Use Google Scholar with Boolean operators (e.g., "this compound" AND "angiotensin receptor" NOT "commercial") and filter by publication date (post-2020) .
  • Dataset discovery : Leverage repositories like Figshare or Mendeley Data for raw pharmacokinetic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.